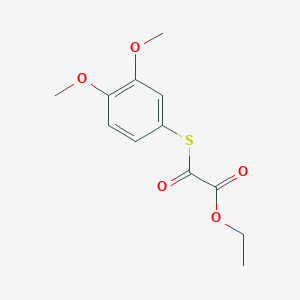

Ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate

CAS No.: 1443312-58-0

Cat. No.: VC13546225

Molecular Formula: C12H14O5S

Molecular Weight: 270.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443312-58-0 |

|---|---|

| Molecular Formula | C12H14O5S |

| Molecular Weight | 270.30 g/mol |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)sulfanyl-2-oxoacetate |

| Standard InChI | InChI=1S/C12H14O5S/c1-4-17-11(13)12(14)18-8-5-6-9(15-2)10(7-8)16-3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | NIDMTFOGKOQAQG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)OC)OC |

| Canonical SMILES | CCOC(=O)C(=O)SC1=CC(=C(C=C1)OC)OC |

Introduction

Ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate is a chemical compound with the molecular formula C12H14O5S and a molecular weight of 270.30 g/mol . It is characterized by its thioether functional group, which includes sulfur, and features a dimethoxyphenyl moiety attached to an ethyl ester backbone. This compound is of interest in organic chemistry due to its potential applications in synthesis and biological activity.

Synthesis

The synthesis of ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate typically involves several steps, starting from appropriate precursors such as 3,4-dimethoxybenzenethiol and ethyl chloroformate or similar reagents. The process may involve nucleophilic substitution reactions to form the thioether linkage.

Applications

While specific applications of ethyl 2-((3,4-dimethoxyphenyl)thio)-2-oxoacetate are not widely documented, compounds with similar structures often find use in medicinal chemistry due to their potential biological activity. The presence of a thioether group and a dimethoxyphenyl moiety could contribute to interactions with biological targets, suggesting potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume